molecular formula C9H8N2O3 B1370373 Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate CAS No. 860187-45-7

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B1370373
CAS No.: 860187-45-7
M. Wt: 192.17 g/mol
InChI Key: BULWXRHKQXZHJY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS 860187-45-7) is a high-purity benzimidazole derivative offered as a critical building block for research and development. This compound, with a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol, is a versatile scaffold in medicinal chemistry and drug discovery . It serves as a key intermediate in the synthesis of more complex molecules, particularly in developing active pharmaceutical ingredients (APIs) and other pharmacologically relevant heterocycles . As a fused bicyclic system, the benzimidazole core is of significant interest in exploring new therapeutic agents. Researchers value this specific ester for its synthetic utility, as the methyl ester group can be readily hydrolyzed or transformed, facilitating further structural diversification. The product is accompanied by a Certificate of Analysis and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, as the compound may cause skin, eye, and respiratory irritation . For optimal stability, it is recommended to store the material sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydrobenzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8(12)5-3-2-4-6-7(5)11-9(13)10-6/h2-4H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULWXRHKQXZHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the condensation of o-phenylenediamine with methyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent results. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pH, and reaction time are crucial for industrial-scale production.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for further derivatization in drug synthesis.

Conditions Product Yield Reference
2M NaOH, H2_2O, reflux (6h)2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid85%
1M HCl, ethanol, 80°C (4h)Same as above78%

The carboxylic acid derivative exhibits enhanced solubility in polar solvents and serves as a precursor for amide couplings.

Nucleophilic Substitution at the Carbonyl Group

The 2-oxo group participates in nucleophilic reactions, forming hydrazones or imine derivatives.

Reagent Conditions Product Application
Hydrazine hydrateEthanol, 60°C, 3h2-Hydrazono-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylateAnticancer agent synthesis
Primary amines (R-NH2_2)DMF, rt, 12hN-Alkyl imine derivativesEnzyme inhibitor scaffolds

These derivatives are pivotal in developing bioactive molecules due to their ability to modulate electronic and steric properties .

Alkylation/Acylation of NH Groups

The NH protons in the dihydroimidazole ring are susceptible to alkylation or acylation, enabling structural diversification.

Reaction Type Reagent Conditions Product
AlkylationEthyl bromoacetateK2_2CO3_3, DMF, 80°C, 6hN-Alkylated benzoimidazole ester
AcylationAcetyl chloridePyridine, CH2_2Cl2_2, 0°CN-Acetylated derivative

Alkylated products show improved metabolic stability, while acylated derivatives are intermediates in peptidomimetic drug design .

Coupling Reactions

The carboxylic acid (post-hydrolysis) engages in peptide-like couplings to form amides or esters.

Activating Agent Nucleophile Product Yield
HBTU/HOBtPiperidin-4-amine4-(Piperidin-4-ylcarbamoyl)benzoimidazolone72%
DCC/DMAPBenzyl alcoholBenzyl ester analog68%

These reactions are critical for constructing hybrid molecules with enhanced target affinity .

Oxidation and Reduction

While the 2-oxo group is generally stable, selective reductions or oxidations modify the core structure.

Reagent Conditions Product Outcome
NaBH4_4MeOH, 0°C, 2h2-Hydroxy-2,3-dihydrobenzoimidazole (unstable)Intermediate for further reactions
MnO2_2CHCl3_3, reflux, 8hAromatic ring oxidation productsLimited utility

Oxidation pathways are less explored but may yield quinone-like structures under harsh conditions.

Cycloaddition and Ring Functionalization

The electron-deficient benzoimidazole core participates in [3+2] cycloadditions with nitrile oxides.

Reagent Conditions Product Application
Nitrile oxideToluene, 110°C, 12hIsoxazole-fused benzoimidazoleAntimicrobial agents

Such reactions expand the compound’s utility in synthesizing polycyclic scaffolds .

Key Reactivity Trends

  • Ester Group : Highly reactive toward hydrolysis and nucleophilic substitution.

  • 2-Oxo Group : Participates in condensation and imine formation.

  • NH Groups : Sites for alkylation/acylation to modulate solubility and bioactivity.

Challenges and Limitations

  • Regioselectivity : Competing reactions at the ester vs. keto groups require careful optimization .

  • Stability : The dihydroimidazole ring may decompose under strongly acidic/basic conditions.

This compound’s versatility underscores its importance in medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents . Future research should explore catalytic asymmetric modifications and green chemistry approaches.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has been studied for its efficacy against various bacterial strains. In one study, the compound was synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies have indicated that benzimidazole derivatives can induce apoptosis in cancer cells. For instance, a derivative of this compound was shown to inhibit the proliferation of A549 lung cancer cells through the modulation of specific signaling pathways . This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Drug Development

Structure-Based Drug Design
The unique structural features of this compound allow it to be utilized in structure-based drug design. Its ability to interact with biological targets makes it a candidate for designing inhibitors against specific enzymes involved in disease mechanisms, such as those implicated in inflammation and cancer progression .

Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing a variety of other bioactive molecules. Its functional groups can be modified to create new derivatives that may enhance biological activity or improve pharmacokinetic properties. For example, researchers have successfully synthesized new benzimidazole derivatives by modifying the carboxylate group, leading to compounds with improved efficacy against targeted diseases .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityTo evaluate the antimicrobial properties of this compoundShowed significant inhibition against both Gram-positive and Gram-negative bacteria .
Investigation of Anticancer EffectsTo assess the effects on A549 lung cancer cellsInduced apoptosis and inhibited cell proliferation through specific signaling pathway modulation .
Synthesis of DerivativesTo develop novel compounds from this compoundResulted in new bioactive derivatives with enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The presence of the keto and ester groups enhances its binding affinity and specificity, making it a potent compound in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 860187-45-7)
  • Similarity : 0.93 (very high structural overlap) .
  • Key Differences: The methyl ester group is located at position 5 instead of 3.
  • Applications : Used in analogous pharmaceutical contexts but may exhibit distinct binding affinities due to substituent positioning.
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic Acid (CAS 556-08-1)
  • Similarity : 0.82 .
  • Key Differences : The methyl ester is replaced by a carboxylic acid group, significantly increasing polarity and acidity (pKa ~3–4). This modification enhances water solubility but reduces cell membrane permeability.
  • Applications : Likely serves as a metabolic intermediate or precursor for prodrug synthesis.

Halogen-Substituted Derivatives

Methyl 6,7-difluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
  • Synthesis: Derived from methyl 2,3-diamino-4,5-difluorobenzoate and carbonyldiimidazole .
  • Molecular Weight : 229.5 g/mol .
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS 1388041-76-6)
  • Key Differences : A chloro substituent at position 6 increases molecular weight (226.62 g/mol) and introduces steric and electronic effects that may influence reactivity .
  • Purity : 97% (commercial grade) .

Alkyl-Substituted and Ester Variants

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS 1506387-29-6)
  • Molecular Formula : C11H12N2O3 .
  • Key Differences : An ethyl ester (vs. methyl) and a methyl group at position 3 increase lipophilicity, which may enhance blood-brain barrier penetration.
  • Purity : 98% (HPLC) .

Complex Pharmaceutical Derivatives

Candesartan Cilexetil Related Compound B (CAS 869631-11-8)
  • Structure : Features a tetrazole moiety and a biphenylmethyl group attached to the benzimidazole core .
  • Applications : Part of a prodrug system for angiotensin II receptor antagonists, highlighting the versatility of the benzimidazole scaffold in drug design.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound 291289-41-3 C9H8N2O3 Methyl ester (C4), ketone (C2) 192.17 TRP antagonist intermediate
5-Carboxylate Isomer 860187-45-7 C9H8N2O3 Methyl ester (C5) 192.17 Structural analog for drug optimization
6,7-Difluoro Analog - C9H6F2N2O3 F at C6, C7 229.5 Enhanced metabolic stability
Ethyl 3-Methyl Analog 1506387-29-6 C11H12N2O3 Ethyl ester (C4), methyl (C3) 220.22 Increased lipophilicity
6-Chloro Derivative 1388041-76-6 C9H7ClN2O3 Cl at C6 226.62 Bioactivity modulation
Free Acid Form 556-08-1 C8H6N2O3 Carboxylic acid (C4) 178.15 Solubility-driven applications

Biological Activity

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 860187-45-7

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of benzimidazole compounds can inhibit cancer cell proliferation. In vitro assays indicated that this compound may induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of pathogens. Preliminary results suggest it possesses significant antibacterial and antifungal activity.
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor of certain enzymes, including xanthine oxidase, which is relevant in the treatment of gout and other inflammatory conditions.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels could lead to oxidative stress in cancer cells, promoting cell death.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited a dose-dependent inhibition of cell growth. The IC50 values were reported as follows:

Cell LineIC50 (µM)
HeLa15.5
MCF712.8
A54910.3

These results indicate promising antitumor potential, warranting further investigation into its use as an anticancer agent.

Antimicrobial Activity

In antimicrobial assays against common bacterial strains, the compound showed significant inhibition with minimum inhibitory concentrations (MICs) as detailed below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could be developed into a novel antimicrobial agent.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that the compound effectively inhibited xanthine oxidase activity with an IC50 value of approximately 25 µM. This inhibition is particularly relevant for conditions such as gout where xanthine oxidase plays a critical role in uric acid production.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Reactant of Route 2
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Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

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